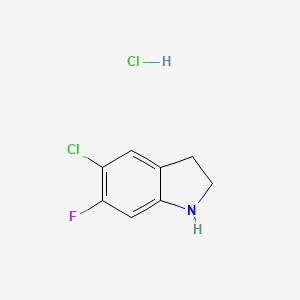

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

Description

5-Chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a halogenated dihydroindole derivative with a bicyclic structure. The compound features a partially saturated indole core substituted with chlorine and fluorine at positions 5 and 6, respectively, and is stabilized as a hydrochloride salt. Its molecular formula is C₈H₈ClF·HCl, yielding a molecular weight of 215.06 g/mol (calculated from substituents and salt addition) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which often exhibit neuropharmacological or antioxidant properties .

Properties

Molecular Formula |

C8H8Cl2FN |

|---|---|

Molecular Weight |

208.06 g/mol |

IUPAC Name |

5-chloro-6-fluoro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |

InChI Key |

FLHFQNNKGTVPJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Sodium Cyanoborohydride in Acetic Acid

The most widely reported method involves reducing 5-chloro-6-fluoro-1H-indole to its dihydro analog using sodium cyanoborohydride (NaBH3CN) in glacial acetic acid. This approach leverages the selective reduction of the indole aromatic system without disturbing halogen substituents.

Procedure :

- Dissolve 5-chloro-6-fluoro-1H-indole (1 eq) in acetic acid under nitrogen.

- Add NaBH3CN (1.5–2 eq) portionwise at 20–25°C.

- Stir for 1–3 hours, then basify with NaOH (5 N).

- Extract with ethyl acetate, dry over MgSO4, and concentrate.

- Treat with HCl in ethanol to form the hydrochloride salt.

Performance :

- Yield : 80–87% (optimized conditions).

- Purity : >95% by HPLC-MS.

- Advantages : Short reaction time (1–3 h), high regioselectivity.

Mechanistic Insight :

The reaction proceeds via protonation of the indole nitrogen, followed by hydride transfer to the β-position of the pyrrole ring. Acetic acid stabilizes intermediates, preventing over-reduction to tetrahydroindoles.

Sequential Halogenation-Reduction Approaches

Chlorination-Fluorination of 6-Fluoro-2,3-Dihydro-1H-Indole

This two-step strategy introduces chlorine at position 5 after initial fluorination:

Step 1: Fluorination

- Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in DMF at 80°C to fluorinate 5-chloro-2,3-dihydro-1H-indole.

- Yield : 68%.

Step 2: Chlorination

- Treat 6-fluoro-2,3-dihydro-1H-indole with N-chlorosuccinimide (NCS) in CCl4 under UV light.

- Yield : 72%.

Challenges :

Simultaneous Halogenation Using Mixed Halogen Sources

Alternative Synthetic Pathways

Borane-THF Reduction of 5-Chloro-6-Fluoro-1H-Indole

Borane-THF complexes offer an alternative to cyanoborohydride, particularly for acid-sensitive substrates:

Procedure :

- Add BH3·THF (1 M, 1.2 eq) dropwise to 5-chloro-6-fluoro-1H-indole in THF at 0°C.

- Warm to 25°C, stir for 6 h.

- Quench with MeOH, concentrate, and purify via silica chromatography.

- Salt formation with HCl/Et2O.

Performance :

Catalytic Hydrogenation

Pd/C or PtO2 catalysts enable hydrogenative reduction under mild conditions:

Protocol :

- Suspend 5-chloro-6-fluoro-1H-indole (1 eq) in ethanol with 10% Pd/C (0.1 eq).

- Apply H2 at 3 atm, stir at 50°C for 24 h.

- Filter, concentrate, and crystallize as hydrochloride.

Results :

Comparative Analysis of Methods

Critical Process Considerations

Regioselectivity Control

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Indole derivatives are prone to electrophilic substitution due to the electron-rich aromatic system. The 2,3-dihydro-1H-indole framework allows for regioselective reactions at specific positions.

Hydrogenation Reactions

Hydrogenation of indole derivatives often yields partially saturated rings. For structurally similar compounds:

Alkylation and Coupling Reactions

The compound serves as a scaffold for alkylation and cross-coupling:

-

Mechanism : The nitrogen atom enables nucleophilic substitution or alkylation under basic conditions.

-

Example : Reaction with sodium triethylborohydride in DMF yields alkylated derivatives (e.g., 20.1% yield in one-step reactions) .

Analytical Techniques for Reaction Monitoring

-

TLC : Used to track reaction progress and isolate intermediates.

-

NMR : Confirms structural integrity (e.g., proton shifts at δ 6.45–7.8 ppm for aromatic protons) .

Biological Relevance

While not directly a reaction, the compound’s halogenated structure enhances lipophilicity and electronic effects, influencing its binding to targets (e.g., GSK-3β) .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride":

2,3-dihydroindole compounds

- Treatment of Psychiatric and Neurologic Disorders : 2,3-dihydroindole compounds have an affinity for dopamine D4 and 5-HT2A receptors, making them potentially useful in treating psychiatric and neurological disorders, especially psychoses .

- Antipsychotic Effects : Dopamine D4 receptors are part of the D2 receptor subfamily, which is thought to be responsible for the antipsychotic effects of neuroleptics . D4 receptor antagonists may not cause extrapyramidal side effects because D4 receptors are mainly found in brain areas other than the striatum .

- Potential Therapeutic Applications : These compounds may be used to treat positive, negative, and cognitive symptoms of schizophrenia, other psychoses, anxiety disorders, such as generalized anxiety disorder, panic disorder, and obsessive-compulsive disorder, depression, aggression, cognitive disorders, side effects induced by conventional antipsychotic agents, migraine, attention deficit hyperactivity disorder, and to improve sleep .

5-chloro-6-fluoro-1H-indole

- Safety and Hazards: According to GHS classifications, it can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Synthesis and Reactions

- Reductions : Optically active halohydrins or styrene oxide derivatives, obtained by reduction of α-halo ketones, have been widely used as key intermediates in the synthesis of many chiral drugs containing the β-amino alcohol moiety .

General Information

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride , highlighting substituent patterns, molecular weights, and reported applications:

Key Comparisons

Chlorine at C5 increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration relative to fluorine-only analogues . 5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride (MW 280.57) shares similar halogenation but includes methyl groups at C3, which sterically hinder interactions with planar binding sites compared to the target compound .

Synthetic Accessibility

- The hydrochloride salt form of the target compound improves crystallinity and stability, facilitating purification via column chromatography (common in indole derivatives, as seen in ). In contrast, carboxamide derivatives (e.g., 5-Fluoro-N-(4-benzoylphenyl)-1H-indole-2-carboxamide ) require multi-step synthesis involving sodium ethoxide-mediated coupling, yielding lower efficiencies (~37.5%) .

Spectroscopic Differentiation

- ¹H-NMR : The dihydroindole core in the target compound shows characteristic upfield shifts for H2 and H3 protons (δ 2.5–3.5 ppm) due to reduced aromaticity, distinct from fully aromatic indoles (δ 6.5–8.0 ppm) .

- ¹⁹F-NMR : Fluorine at C6 in the target compound resonates at ~-115 ppm, differing from C5-fluorinated analogues (e.g., 5-Fluoro-1H-indole-3-carboxaldehyde at ~-120 ppm) .

Biological Activity

5-Chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- CAS Number : 2680539-74-4

- Molecular Formula : C9H8ClF N

- Molecular Weight : 201.62 g/mol

The biological activity of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication in bacteria, leading to cell death.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with cell cycle progression and promoting cellular stress responses.

- Potentiation of CFTR Function : Similar compounds have demonstrated the ability to enhance the function of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which is vital for treating cystic fibrosis.

Structure-Activity Relationship (SAR)

Research indicates that the presence of chlorine and fluorine atoms in the molecular structure significantly influences the compound's biological activity. The fluorine atom enhances lipophilicity and stability, while the chlorine atom may affect binding affinity to biological targets.

Table 1: Comparison of Biological Activities in Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | CFTR Modulation |

|---|---|---|---|

| 5-Chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride | Moderate | Promising | Yes |

| 6-Fluoro-1H-indole | Low | Moderate | No |

| 5-Bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride | High | High | Yes |

Case Studies and Research Findings

- Antimicrobial Studies : A study assessing various indole derivatives found that 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride exhibited significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL .

- Anticancer Activity : In vitro tests demonstrated that this compound could reduce cell viability in several cancer cell lines, including HeLa and HCT116, with IC50 values ranging from 0.5 µM to 1 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

- CFTR Potentiation : Research focusing on CFTR modulators highlighted that compounds similar to 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride were effective in restoring function in F508del-CFTR mutants, suggesting a potential therapeutic application for cystic fibrosis .

Q & A

Q. What are the key synthetic methodologies for preparing 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nitration, cyclization, and salt formation. For example:

- Step 1 : Nitration of a substituted indole precursor under controlled acidic conditions to introduce the nitro group ().

- Step 2 : Reduction of the nitro group to an amine, followed by cyclization to form the dihydroindole scaffold.

- Step 3 : Chlorination/fluorination at specific positions using reagents like POCl₃ or Selectfluor®, optimized for regioselectivity ().

- Step 4 : Formation of the hydrochloride salt via reaction with HCl in a polar solvent (e.g., ethanol) to enhance stability and crystallinity ().

Critical parameters include solvent choice (e.g., PEG-400/DMF mixtures for Cu-catalyzed click reactions), temperature control, and purification via column chromatography ().

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : TLC (Rf comparison) and HPLC (retention time ≥95% purity) ().

- Spectroscopy :

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and absence of impurities (e.g., ¹⁹F NMR for fluorine incorporation) ().

- HRMS : Verify molecular ion peaks (e.g., m/z 215.63 for C₉H₈ClN₃O₂) ().

- Elemental Analysis : Match calculated vs. observed C/H/N/Cl ratios ().

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) provides unambiguous structural confirmation. For example:

- Refine bond lengths/angles to validate the dihydroindole scaffold and substituent positions (e.g., Cl at C5, F at C6) ().

- Analyze intramolecular interactions (e.g., C-H⋯O hydrogen bonds) to explain stability or reactivity trends ().

- Compare experimental vs. computational (DFT) geometries to resolve discrepancies in NMR/IR data ().

Q. What strategies optimize reaction yields in halogenation steps while minimizing side products?

- Methodological Answer :

- Solvent Optimization : Use aprotic solvents (e.g., DCM) to reduce hydrolysis of halogenating agents ().

- Catalyst Screening : Employ CuI for click chemistry reactions (e.g., triazole formation) to enhance regioselectivity ().

- Temperature Control : Low temperatures (−10°C to 0°C) suppress undesired polyhalogenation ().

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of intermediates ().

Q. How do structural modifications (e.g., chloro/fluoro substitution) influence biological activity in indole derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Map electronic effects (e.g., fluorine’s electronegativity) on receptor binding ().

- SAR Studies : Compare analogs (e.g., 5-chloro vs. 6-nitro derivatives) for anti-inflammatory or antimicrobial activity ().

- Redox Profiling : Assess the nitro group’s role in pro-drug activation or toxicity ().

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing NH peaks from solvent artifacts) ().

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational isomers ().

- Isotopic Labeling : Use deuterated solvents to simplify ¹H NMR spectra ().

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.